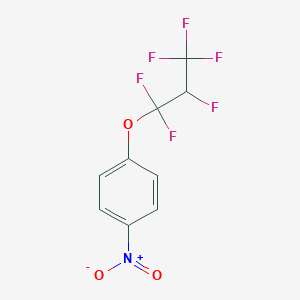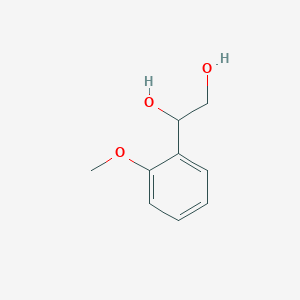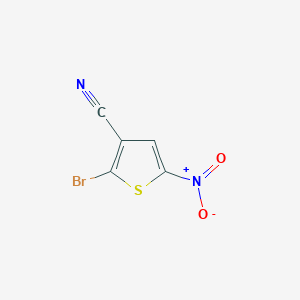
Yttrium(III) bromide hydrate REacton®, 99.99% (REO)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium(III) bromide hydrate REacton® (REO) is a chemical compound composed of yttrium, bromine, and water molecules. It is a white, crystalline solid that is insoluble in water, but can be dissolved in hydrochloric acid and sulfuric acid. REO is commonly used in scientific research and laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Yttrium(III) bromide hydrate REacton®, 99.99% (REO) is widely used in scientific research due to its unique properties. It is used as a catalyst in chemical reactions, as a reagent in the synthesis of other compounds, and as a precursor in the synthesis of other metals. It is also used in the production of optical and electronic materials, and in the development of new drugs and medicines.
Mécanisme D'action
The mechanism of action of Yttrium(III) bromide hydrate REacton®, 99.99% (REO) is not fully understood. It is known that the bromine atoms in the compound form a three-dimensional structure, which facilitates the reaction of other molecules with the compound. This structure also helps to stabilize the compound and makes it more resistant to chemical and physical changes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Yttrium(III) bromide hydrate REacton®, 99.99% (REO) are not well understood. Studies have shown that the compound is not toxic to animals and humans, but it may cause skin irritation if it comes into contact with the skin. It is also known that the compound can interfere with certain biochemical reactions, such as the production of enzymes and hormones.
Avantages Et Limitations Des Expériences En Laboratoire
Yttrium(III) bromide hydrate REacton®, 99.99% (REO) has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable at room temperature. It is also non-toxic and non-flammable, making it safe to handle and store. However, the compound is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for Yttrium(III) bromide hydrate REacton®, 99.99% (REO) include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis of other compounds using Yttrium(III) bromide hydrate REacton®, 99.99% (REO) as a precursor could lead to the development of new drugs and medicines. Finally, Yttrium(III) bromide hydrate REacton®, 99.99% (REO) could be used as a catalyst in the production of optical and electronic materials.
Méthodes De Synthèse
Yttrium(III) bromide hydrate REacton®, 99.99% (REO) is synthesized through a process called hydrolysis, which involves the reaction of yttrium(III) bromide with water. The reaction is typically conducted at temperatures between 50-100°C and pressures of 1-2 atmospheres. The reaction produces a white, crystalline solid, which is then washed with water and dried.
Propriétés
IUPAC Name |
tribromoyttrium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGXFDOEARMSGT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Y](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OY |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium Bromide Hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)



